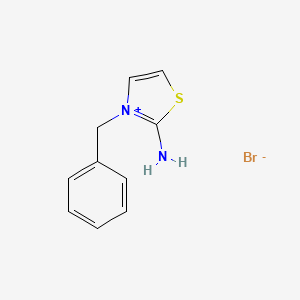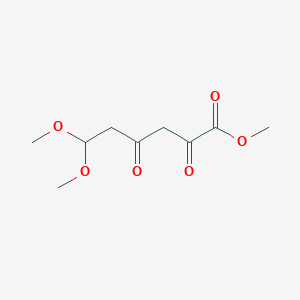![molecular formula C20H16O4S3 B12541212 1,1'-(Thiene-2,5-diyl)bis[4-(thiophen-2-yl)butane-1,4-dione] CAS No. 144153-62-8](/img/structure/B12541212.png)
1,1'-(Thiene-2,5-diyl)bis[4-(thiophen-2-yl)butane-1,4-dione]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Thiene-2,5-diyl)bis[4-(thiophen-2-yl)butane-1,4-dione] is an organic compound that features a thiene ring and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Thiene-2,5-diyl)bis[4-(thiophen-2-yl)butane-1,4-dione] typically involves the reaction of thiene derivatives with thiophene-based compounds under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity. For instance, a common method involves the use of palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce waste, and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1,1’-(Thiene-2,5-diyl)bis[4-(thiophen-2-yl)butane-1,4-dione] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.
Substitution: The thiophene rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or nitric acid are used for halogenation and nitration, respectively.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, and various substituted thiophene derivatives .
Scientific Research Applications
1,1’-(Thiene-2,5-diyl)bis[4-(thiophen-2-yl)butane-1,4-dione] has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mechanism of Action
The mechanism of action of 1,1’-(Thiene-2,5-diyl)bis[4-(thiophen-2-yl)butane-1,4-dione] involves its interaction with specific molecular targets and pathways. For instance, its electron-rich thiophene rings can participate in electron transfer processes, making it useful in electronic applications. Additionally, its ability to undergo various chemical reactions allows it to interact with biological molecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene: Similar in structure but with different substituents, leading to varied electronic properties.
2,6-Bis(trimethylstannyl)-4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene: Another related compound with distinct reactivity and applications.
Uniqueness
1,1’-(Thiene-2,5-diyl)bis[4-(thiophen-2-yl)butane-1,4-dione] is unique due to its specific combination of thiene and thiophene groups, which confer unique electronic and chemical properties. This makes it particularly valuable in the development of advanced materials and electronic devices .
Properties
CAS No. |
144153-62-8 |
|---|---|
Molecular Formula |
C20H16O4S3 |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
1-[5-(4-oxo-4-thiophen-2-ylbutanoyl)thiophen-2-yl]-4-thiophen-2-ylbutane-1,4-dione |
InChI |
InChI=1S/C20H16O4S3/c21-13(17-3-1-11-25-17)5-7-15(23)19-9-10-20(27-19)16(24)8-6-14(22)18-4-2-12-26-18/h1-4,9-12H,5-8H2 |
InChI Key |
HZIWAVNCNBXWIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)CCC(=O)C2=CC=C(S2)C(=O)CCC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


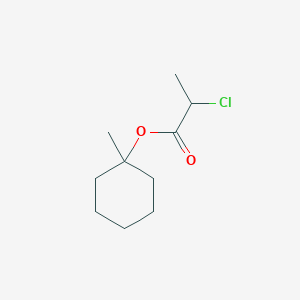
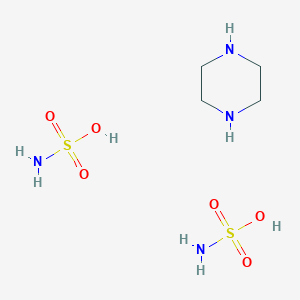
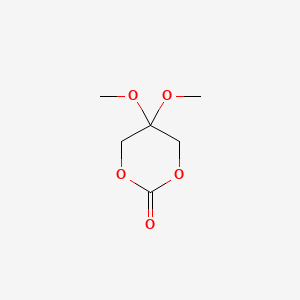
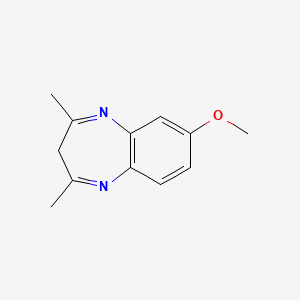

![1H-Indole-3-acetamide, 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-N-[3-(trimethylsilyl)propyl]-](/img/structure/B12541171.png)
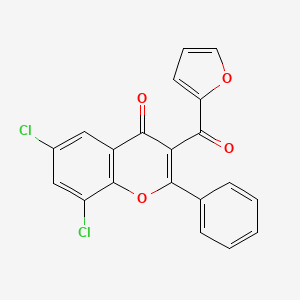
![4-[(1-Chlorohex-1-en-2-yl)sulfanyl]morpholine](/img/structure/B12541199.png)

![2-{4-[(4-Chlorophenyl)ethynyl]phenoxy}ethan-1-amine](/img/structure/B12541205.png)

